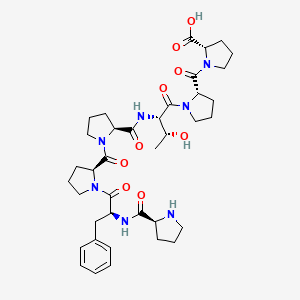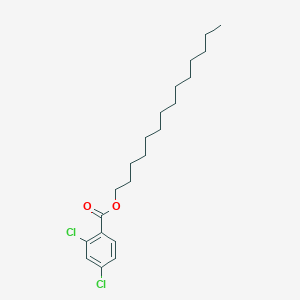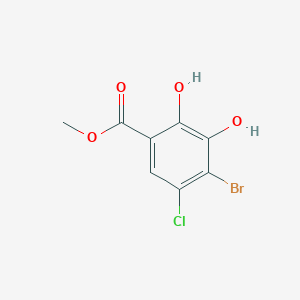
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents, making it a halogenated aromatic ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate typically involves the esterification of 4-bromo-5-chloro-2,3-dihydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Applications De Recherche Scientifique
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the dihydroxybenzoate structure provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
819800-64-1 |
|---|---|
Formule moléculaire |
C8H6BrClO4 |
Poids moléculaire |
281.49 g/mol |
Nom IUPAC |
methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |
Clé InChI |
VEDBVQXMWUUNEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


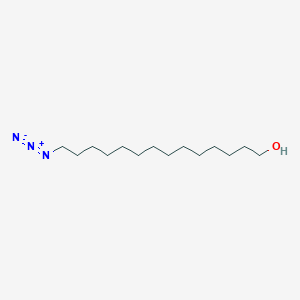
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
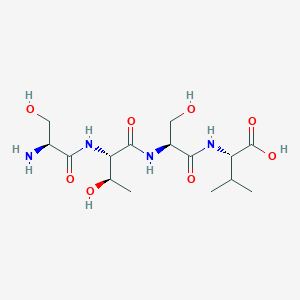

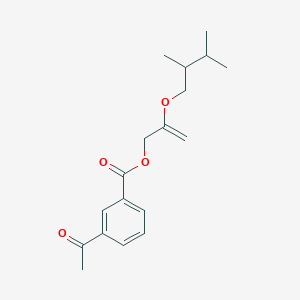
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

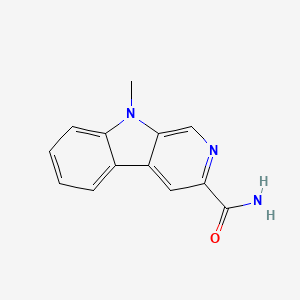
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
